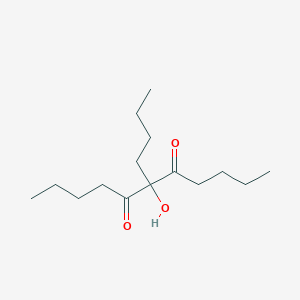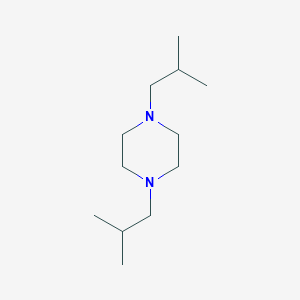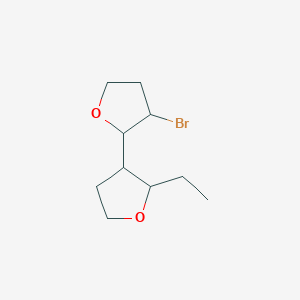
3-Bromo-2'-ethyl-2,3'-bioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2’-ethyl-2,3’-bioxolane is a chemical compound with the molecular formula C5H9BrO2. It is a cyclic ether derivative with a dioxolane ring, making it a valuable building block in organic synthesis and the polymer industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’-ethyl-2,3’-bioxolane typically involves the reaction of 2-bromoethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2’-ethyl-2,3’-bioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate more efficient catalysts and purification techniques to meet the demands of large-scale production.
化学反应分析
Types of Reactions
3-Bromo-2’-ethyl-2,3’-bioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium aluminum hydride.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate, osmium tetroxide, and lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted dioxolanes, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene.
Oxidation and Reduction: Products include oxidized or reduced forms of the dioxolane ring.
科学研究应用
3-Bromo-2’-ethyl-2,3’-bioxolane has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules.
Polymer Industry: The compound is utilized in the production of polymers and copolymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical intermediates.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of 3-Bromo-2’-ethyl-2,3’-bioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products . The dioxolane ring provides stability and resistance to hydrolysis, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: A closely related compound with similar reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in similar synthetic applications.
Tetrahydrofuran (THF): A five-membered cyclic ether with different reactivity due to the absence of a bromine atom.
Uniqueness
3-Bromo-2’-ethyl-2,3’-bioxolane is unique due to its combination of a bromine atom and a dioxolane ring, which imparts specific reactivity and stability. This makes it a valuable intermediate in various synthetic and industrial processes .
属性
CAS 编号 |
138610-22-7 |
|---|---|
分子式 |
C10H17BrO2 |
分子量 |
249.14 g/mol |
IUPAC 名称 |
3-bromo-2-(2-ethyloxolan-3-yl)oxolane |
InChI |
InChI=1S/C10H17BrO2/c1-2-9-7(3-5-12-9)10-8(11)4-6-13-10/h7-10H,2-6H2,1H3 |
InChI 键 |
QDYAIGKVYXFZMC-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CCO1)C2C(CCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


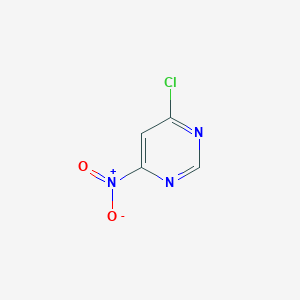
![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
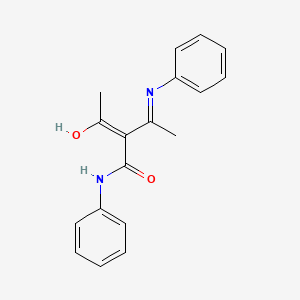
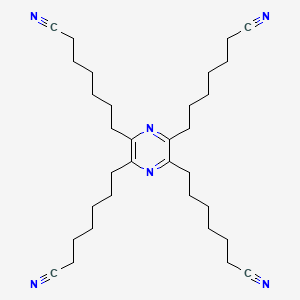
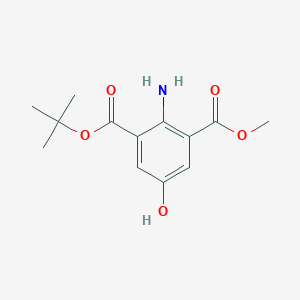
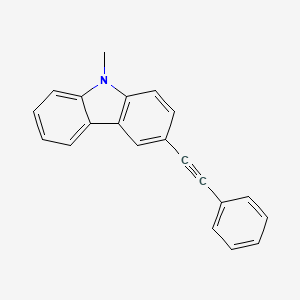

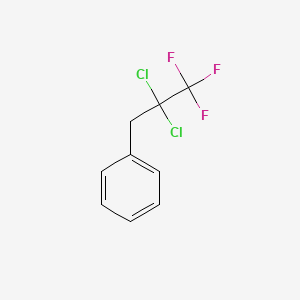
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
